molecular formula C17H13BrClNO3 B2417285 (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide CAS No. 478078-32-9

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide

Cat. No. B2417285
CAS RN: 478078-32-9
M. Wt: 394.65
InChI Key: GLMMLTXILPTRGD-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide is a synthetic organic compound that has been studied for its potential applications in the field of medicinal chemistry. This compound, commonly referred to as “Bromo-2-chlorobenzamide”, is a derivative of benzamide and contains both a bromo and a chloro substituent. It has a molecular weight of 331.3 g/mol and a melting point of 113-114 °C. This compound has been used as a building block for the synthesis of several novel compounds, as well as for its potential pharmacological activities.

Scientific Research Applications

Photodynamic Therapy Application

  • Photodynamic Therapy : The compound is used in photodynamic therapy, particularly due to its good fluorescence properties and high singlet oxygen quantum yield, making it suitable for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antagonist Synthesis and Characterization

  • CCR5 Antagonist : This compound has been involved in the synthesis and characterization of non-peptide CCR5 antagonists, which have potential applications in medical research, particularly in HIV and other immune-related conditions (Cheng De-ju, 2014), (H. Bi, 2014).

Antimicrobial and Anti-proliferative Activities

  • Antimicrobial and Antiproliferative Properties : Some derivatives of this compound have shown promising results in terms of antimicrobial and anti-proliferative activities, indicating potential use in addressing bacterial infections and cancer (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Molecular Structure and Characterization

Synthesis of Novel Compounds

  • Synthesis of Novel Compounds : Research has focused on synthesizing new compounds using (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide as an intermediate, exploring its versatility in organic chemistry (H. Bi, 2015).

Impurity Profiling in Synthesis

  • Impurity Profiling : This compound has been studied for impurity profiling in the synthesis of methylone, providing insights into the by-products and contaminants that can arise in synthetic processes (Heather, Bortz, Shimmon, & McDonagh, 2017).

properties

IUPAC Name

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-[(2-chlorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNO3/c18-13-8-16-15(22-10-23-16)7-11(13)5-6-17(21)20-9-12-3-1-2-4-14(12)19/h1-8H,9-10H2,(H,20,21)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMMLTXILPTRGD-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)NCC3=CC=CC=C3Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)NCC3=CC=CC=C3Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide

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